molecular formula C8H8O2S B13290085 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal

2-Methyl-3-oxo-3-(thiophen-3-yl)propanal

Cat. No.: B13290085
M. Wt: 168.21 g/mol
InChI Key: HCYQSNQNTNVOOL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(thiophen-3-yl)propanal is an organic compound that features a thiophene ring, a methyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide with high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic systems. For example, the use of ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine have been explored. These methods aim to achieve high enantiomeric excess and conversion rates while minimizing the risk of metal contamination .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3-(thiophen-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid or other oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or borane, leading to the formation of alcohols or other reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-3-oxo-3-(thiophen-3-yl)propanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. These interactions are often mediated by the compound’s functional groups, which can undergo specific chemical transformations under physiological conditions .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-methyl-3-oxo-3-thiophen-3-ylpropanal

InChI

InChI=1S/C8H8O2S/c1-6(4-9)8(10)7-2-3-11-5-7/h2-6H,1H3

InChI Key

HCYQSNQNTNVOOL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=CSC=C1

Origin of Product

United States

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